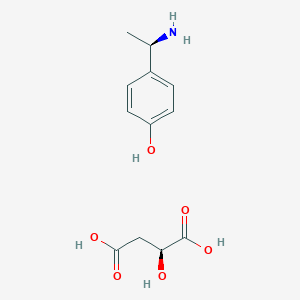
(S)-4-(1-AMINOETHYL)PHENOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-alpha-methyl-p-hydroxybenzylamine L-malate is a chiral compound that combines the properties of an amine and a carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-methyl-p-hydroxybenzylamine L-malate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-alpha-methyl-p-hydroxybenzylamine and L-malic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-alpha-methyl-p-hydroxybenzylamine L-malate.
Industrial Production Methods
In an industrial setting, the production of ®-alpha-methyl-p-hydroxybenzylamine L-malate may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for quality control and optimization of reaction conditions to maximize efficiency.
化学反应分析
Types of Reactions
®-alpha-methyl-p-hydroxybenzylamine L-malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
科学研究应用
®-alpha-methyl-p-hydroxybenzylamine L-malate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
作用机制
The mechanism of action of ®-alpha-methyl-p-hydroxybenzylamine L-malate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Citrulline Malate: A compound used in sports supplements for its potential to enhance exercise performance.
L-Citrulline: An amino acid that serves as a precursor to arginine and is involved in nitric oxide production.
L-Malic Acid: A naturally occurring compound involved in the tricarboxylic acid cycle.
Uniqueness
®-alpha-methyl-p-hydroxybenzylamine L-malate is unique due to its specific combination of functional groups and chiral properties. This uniqueness makes it valuable for specific applications in asymmetric synthesis and as a potential therapeutic agent.
属性
分子式 |
C12H17NO6 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC 名称 |
4-[(1R)-1-aminoethyl]phenol;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;2-/m10/s1 |
InChI 键 |
DAXZTBVSSNGGTB-OJXSLLNDSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)O)N.C([C@@H](C(=O)O)O)C(=O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




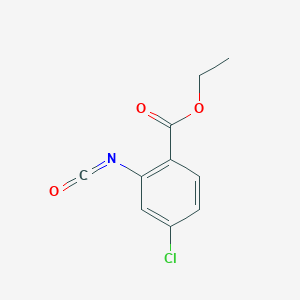

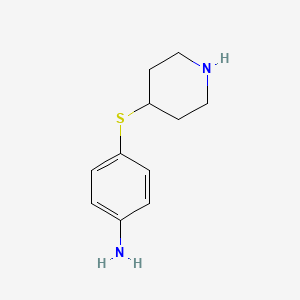
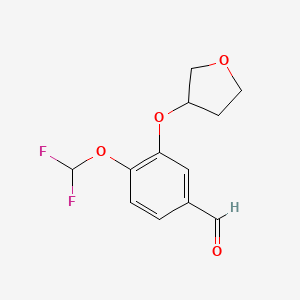
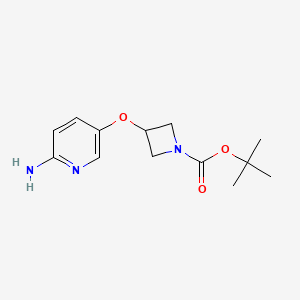
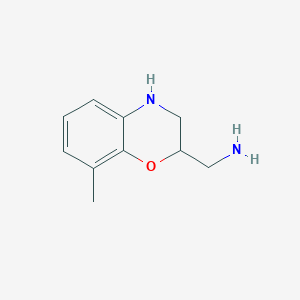
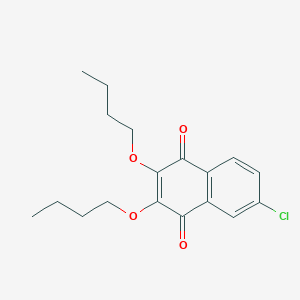
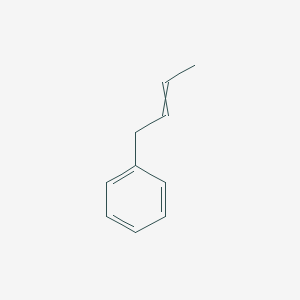
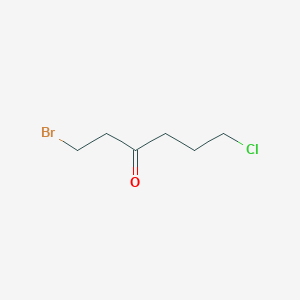
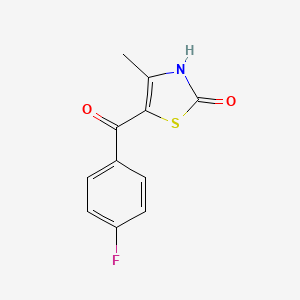
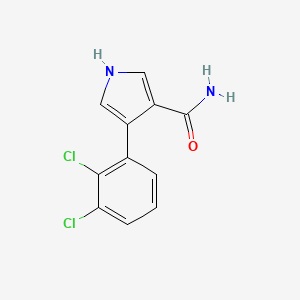
![6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine](/img/structure/B8642286.png)
